Cas no 82-86-0 (Acenaphthenequinone)

Acenaphthenequinone (C₁₂H₆O₂) is a polycyclic aromatic quinone derived from acenaphthene, widely utilized as an intermediate in organic synthesis and dye production. Its rigid planar structure and conjugated carbonyl groups make it valuable for applications in photochemistry, catalysis, and materials science. The compound exhibits notable stability and redox activity, facilitating its use in electrochemical studies and as a precursor for functionalized aromatic systems. Its high purity and consistent reactivity ensure reliable performance in research and industrial processes. Acenaphthenequinone is also employed in the synthesis of pharmaceuticals and agrochemicals, owing to its ability to undergo selective transformations under mild conditions.
Acenaphthenequinone structure
Acenaphthenequinone structure
Product Name:Acenaphthenequinone
CAS No:82-86-0
MF:C12H6O2
MW:182.17484331131
MDL:MFCD00003805
CID:34280
PubChem ID:6724
Update Time:2025-06-14

Acenaphthenequinone Chemical and Physical Properties

Names and Identifiers

    • Acenaphthylene-1,2-dione
    • Acenaphthylenequinone
    • 1,2-acenaphthylenedione
    • Acenaphthenedione
    • Acenaphthenequinone
    • 1,2-Acenaphthenedione
    • Acenaphthaquinone
    • 1,2-Diketoacenaphthene
    • acenaphthene-1,2-dione
    • UNII-3950D6UEIQ
    • NSC7656
    • acenaphthodione
    • DTXSID7049429
    • BP-13440
    • BBL011021
    • Acenaphthequinone
    • A840468
    • EINECS 201-441-3
    • acenaphtoquinone
    • Q2739953
    • 1,2-dihydroacenaphthylenedione
    • Z104477294
    • SY011135
    • C12-H6-O2
    • AS-14620
    • 1,2-Acenaphthalenedione
    • AKOS000120366
    • acenaphtenquinone
    • NSC 7656
    • CCRIS 5318
    • D06VGD
    • W-104156
    • Epitope ID:116186
    • 82-86-0
    • diketoacenaphthene
    • CHEBI:15342
    • 1,2-Acenaphthenequinone
    • NSC-7656
    • C12H6O2
    • ACQ
    • HMS3749K15
    • Acenaphthylene-1,2-quinone
    • NCGC00247177-01
    • FT-0621717
    • BRN 0879172
    • SMR000225434
    • acenaphthylenedione
    • 4-07-00-02498 (Beilstein Handbook Reference)
    • BDBM22853
    • CAS-82-86-0
    • F1908-0136
    • HMS2583D13
    • CS-W017119
    • InChI=1/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6
    • MFCD00003805
    • acenaphthene quinone
    • SCHEMBL141538
    • NCGC00260493-01
    • A0004
    • Tox21_202947
    • 1,2-Dione-Based Compound, 10
    • STK802161
    • MLS000705880
    • DTXCID6029389
    • 1,2-dihydroacenaphthylene-1,2-dione
    • EN300-20210
    • CHEMBL395653
    • HSDB 2660
    • LS-7856
    • C02807
    • acenaphthenchinon
    • 3950D6UEIQ
    • Acenaphthoquinone
    • acenaphthene-1,2-quinone
    • Acenaphthenequinone (6CI, 8CI)
    • Acenaphthalen-1,2-dione
    • Acenapthylen-1,2-dione
    • NS00041019
    • Acenaphthenequinone,98%
    • DB-005405
    • MDL: MFCD00003805
    • Inchi: 1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H
    • InChI Key: AFPRJLBZLPBTPZ-UHFFFAOYSA-N
    • SMILES: O=C1C2=C3C(=CC=C2)C=CC=C3C1=O
    • BRN: 879172

Computed Properties

  • Exact Mass: 182.03700
  • Monoisotopic Mass: 182.036779
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Color/Form: Yellow needle like crystals.
  • Density: 1.4800
  • Melting Point: 249-252 °C (dec.) (lit.)
  • Boiling Point: 67 C
  • Flash Point: 150.2 °C
  • Refractive Index: 1.6086 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 34.14000
  • LogP: 2.21880
  • Solubility: Soluble in alcohol, hot benzene and hot toluene, insoluble in water.

Acenaphthenequinone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 2920
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:AB1024500
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:4.1
  • Packing Group:II; III
  • Risk Phrases:R36/37/38

Acenaphthenequinone Customs Data

  • HS CODE:29146990
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Acenaphthenequinone Pricemore >>

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Acenaphthenequinone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Pyridinium tribromide
Reference
A convenient one-pot synthesis of acenaphthenequinones from 1-acenaphthenones by N-bromosuccinimide-dimethyl sulfoxide oxidation
Tatsugi, Jiro; et al, Bulletin of the Chemical Society of Japan, 1986, 59(10), 3311-13

Production Method 2

Reaction Conditions
1.1 Reagents: Phenylseleninyl benzeneseleninate Solvents: Chlorobenzene
Reference
Benzeneseleninic anhydride oxidation of 1,2-diarylethanes and 1,2-diarylethylenes to 1,2-diaryl diketones
Clayton, Mark D.; et al, Tetrahedron Letters, 1998, 39(50), 9127-9130

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Tetrabutylammonium nitrite Solvents: Dichloromethane ;  15 min, -78 °C; 45 min, -78 °C
1.2 Reagents: Nitrogen monoxide, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Dichloromethane ;  10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Triethylamine ;  40 min, -78 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, -78 °C
Reference
Synthetically Useful Transformations of Olefins via Cationic 1,2-Oxazetium Intermediates
Reddy, G. Sudhakar; et al, Organic Letters, 2023, 25(39), 7160-7164

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethyl sulfoxide ,  Water ;  rt
1.2 Reagents: 2-Iodoxybenzoic acid ;  5 h, 60 - 70 °C
1.3 Solvents: Water
Reference
Oxidations with IBX: benzyl halides to carbonyl compounds, and the one-pot conversion of olefins to 1,2-diketones
Moorthy, Jarugu Narasimha; et al, Tetrahedron Letters, 2006, 47(11), 1757-1761

Production Method 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hypochlorite Solvents: Ethyl acetate ,  Water ;  9 - 10 h, 2 - 5 °C
Reference
An economical and green approach for the oxidation of olefins to enones
Marwah, Padma; et al, Green Chemistry, 2004, 6(11), 570-577

Production Method 6

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide
Reference
Oxidation by DMSO. II. An efficient synthesis of α,β-diketones from α,β-dibromides
Villemin, Didier; et al, Synthetic Communications, 1995, 25(20), 3145-8

Production Method 7

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide
Reference
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone using N-bromosuccinimide and DMSO
Krasnokutskaya, E. A.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 52-54

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Acenaphthyne
Chapman, O. L.; et al, Journal of the American Chemical Society, 1981, 103(23), 7033-6

Production Method 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  1 h, 120 °C
Reference
Oxidation of o-dioxime by (diacetoxyiodo)benzene: green and mild access to furoxans
Zhang, Qi; et al, New Journal of Chemistry, 2022, 46(4), 1489-1493

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol
Reference
Synthesis of new chiral keto alcohols by baker's yeast
Yildiz, Tulay; et al, Tetrahedron: Asymmetry, 2014, 25(4), 340-347

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Acenaphthene derivatives. XXIX. Reaction of carbonyl-stabilized sulfonium and phosphonium ylides with 2-diazoacenaphthenone
Tsuge, Otohiko; et al, Organic Preparations and Procedures International, 1975, 7(4), 173-7

Production Method 12

Reaction Conditions
Reference
Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene
Schocken, Mark J.; et al, Applied and Environmental Microbiology, 1984, 48(1), 10-16

Production Method 13

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2-[3-(Triethoxysilyl)propyl]-1,2-benzisoselenazol-3(2H)-one (silica supported) Solvents: tert-Butanol ,  Water ;  30 h, 80 °C
Reference
New recoverable organoselenium catalyst for hydroperoxide oxidation of organic substrates
Wojtowicz, Halina; et al, Synthetic Communications, 2008, 38(12), 2000-2010

Production Method 14

Reaction Conditions
1.1 Catalysts: Butylpyridinium bromide Solvents: Chlorobenzene
Reference
Oxidation of acenaphthene in the presence of butylpyridinium bromide
Opeida, I. A.; et al, Neftekhimiya, 1988, 28(4), 544-51

Production Method 15

Reaction Conditions
1.1 Reagents: Phenylseleninyl benzeneseleninate Solvents: Chlorobenzene ;  heated
Reference
Benzeneseleninic acid and benzeneseleninic anhydride
Back, Thomas G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-8

Production Method 16

Reaction Conditions
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  1 h, 30 °C
Reference
Oxidative cleavage of vicinal diols: IBX can do what Dess-Martin periodinane (DMP) can
Moorthy, Jarugu Narasimha; et al, Organic & Biomolecular Chemistry, 2007, 5(5), 767-771

Production Method 17

Reaction Conditions
Reference
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

Production Method 18

Reaction Conditions
Reference
Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene
Schocken, Mark J.; et al, Applied and Environmental Microbiology, 1984, 48(1), 10-16

Production Method 19

Reaction Conditions
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  1 h, 30 °C
Reference
Oxidative cleavage of vicinal diols: IBX can do what Dess-Martin periodinane (DMP) can
Moorthy, Jarugu Narasimha; et al, Organic & Biomolecular Chemistry, 2007, 5(5), 767-771

Production Method 20

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Solvents: Carbon tetrachloride
Reference
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

Production Method 21

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Solvents: Carbon tetrachloride
Reference
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

Production Method 22

Reaction Conditions
Reference
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

Production Method 23

Reaction Conditions
1.1 Reagents: Potassium cyanide Solvents: Ethanol ,  Water
2.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol
Reference
Synthesis of new chiral keto alcohols by baker's yeast
Yildiz, Tulay; et al, Tetrahedron: Asymmetry, 2014, 25(4), 340-347

Production Method 24

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ;  105 °C
Reference
Catalytic oxidation of acenaphthene and its derivatives in acetic acid
Bukharkina, Tatiana V.; et al, Organic Process Research & Development, 2002, 6(4), 394-400

Production Method 25

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate ,  Polyethylene glycol Solvents: Acetic acid ,  Water
Reference
New method for the synthesis of 5-nitroacenaphthene
Zhu, Huiqin, Huaxue Shiji, 2002, 24(1), 45-46

Production Method 26

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dimethyl sulfoxide
Reference
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

Acenaphthenequinone Raw materials

Acenaphthenequinone Preparation Products

Acenaphthenequinone Suppliers

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Additional information on Acenaphthenequinone

Recent Advances in Acenaphthenequinone (CAS 82-86-0) Research: A Comprehensive Review

Acenaphthenequinone (CAS 82-86-0) is a polycyclic aromatic hydrocarbon derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique chemical properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on Acenaphthenequinone, focusing on its synthesis, biological activities, and emerging applications in drug development and material science.

Recent studies have highlighted the role of Acenaphthenequinone as a versatile intermediate in organic synthesis. A 2023 publication in the Journal of Organic Chemistry demonstrated an efficient, one-pot synthesis method for Acenaphthenequinone derivatives using palladium-catalyzed C-H activation, achieving yields of up to 85%. This advancement addresses previous challenges in the scalability and purity of Acenaphthenequinone production, which had limited its broader application in pharmaceutical manufacturing.

In the realm of medicinal chemistry, Acenaphthenequinone has shown promising results as a scaffold for developing novel kinase inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that specific Acenaphthenequinone derivatives exhibit potent inhibitory activity against JAK2 and FLT3 kinases, with IC50 values in the low micromolar range. These findings suggest potential applications in treating myeloproliferative disorders and certain types of leukemia, although further preclinical studies are warranted.

The compound's photophysical properties have also been explored for material science applications. A 2024 study in Advanced Materials reported the development of Acenaphthenequinone-based organic semiconductors with exceptional charge transport properties. These materials demonstrated hole mobilities exceeding 2 cm²/V·s, making them competitive with current industry standards for organic electronic devices.

From a toxicological perspective, recent investigations have provided more comprehensive safety profiles of Acenaphthenequinone. While the compound shows moderate cytotoxicity in certain cell lines (with CC50 values typically ranging from 50-100 μM), structure-activity relationship studies have identified specific modifications that can significantly reduce toxicity while maintaining biological activity. These findings, published in Chemical Research in Toxicology (2023), are crucial for guiding the design of safer Acenaphthenequinone derivatives for therapeutic use.

Looking forward, the most promising avenue for Acenaphthenequinone research appears to be in the development of targeted cancer therapies. Preliminary data from molecular docking studies and in vitro assays suggest that certain derivatives may selectively target cancer cells with specific genetic mutations. However, researchers emphasize the need for more extensive in vivo studies to validate these findings and assess potential off-target effects.

In conclusion, Acenaphthenequinone (CAS 82-86-0) continues to demonstrate significant potential across multiple research domains. The recent advancements in synthetic methodologies, coupled with a deeper understanding of its biological activities and material properties, position this compound as a valuable tool for both pharmaceutical development and materials science. Future research should focus on optimizing its therapeutic index and exploring novel applications in emerging technologies.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:82-86-0)Acenaphthenequinone
sfd14429
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:82-86-0)Acenaphthenequinone
A840468
Purity:99%/99%
Quantity:100g/500g
Price ($):234.0/1094.0
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